molecular formula C14H10FN B3296497 (3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 893734-08-2

(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No. B3296497
M. Wt: 211.23 g/mol
InChI Key: IHAWJUHSQNUEHG-UHFFFAOYSA-N
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Description

“(3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile” is a chemical compound. It is a derivative of acetonitrile, which is a colorless liquid used as a solvent and an intermediate in organic synthesis . The fluoro- derivative of acetonitrile has a molecular weight of 59.0424 .


Synthesis Analysis

The synthesis of fluoro-derivatives of acetonitrile involves complex chemical reactions. For instance, the synthesis of 3’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde, a related compound, involves the use of methyl thioglycolate and triethylamine .

Safety And Hazards

The safety data sheet for acetonitrile indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation .

properties

IUPAC Name

2-[4-(3-fluorophenyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAWJUHSQNUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YL Zou, ZY Wang, YM Feng, YG Li… - European Journal of …, 2017 - Wiley Online Library
Ru‐catalyzed directed o‐C–H arylation reactions of 2‐phenylpyridine, N‐phenylpyrazole, acetophenone N‐(p‐methoxyphenyl)imine, and 2‐phenyloxazoline proceed in good to …

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